Ethyl 2-amino-5-isopropoxybenzoate
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Overview
Description
Ethyl 2-amino-5-isopropoxybenzoate is a chemical compound with the molecular formula C14H21NO4. It is a derivative of benzoic acid and is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-isopropoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-isopropoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Ethyl 2-amino-5-isopropoxybenzoate is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to prepare more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-amino-5-isopropoxybenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved vary based on the context of the research.
Comparison with Similar Compounds
Ethyl 2-amino-5-isopropoxybenzoate is similar to other benzoic acid derivatives, such as ethyl 2-amino-5-ethoxybenzoate and ethyl 2-amino-5-methoxybenzoate. These compounds differ in the nature of the substituent groups attached to the benzene ring, which affects their chemical properties and applications. This compound is unique due to its isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its counterparts.
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Biological Activity
Ethyl 2-amino-5-isopropoxybenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its benzoate structure with an amino group and an isopropoxy substituent. The synthesis typically involves the reaction of ethyl 2-(methylamino)benzoate with suitable reagents under controlled conditions to yield high purity and yield of the desired compound.
Synthesis Example:
A common synthetic route involves heating ethyl 2-(methylamino)benzoate with diisopropylethylamine and a chlorinated nitrogen-containing compound in dioxane, yielding this compound in good yield after purification via column chromatography .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The presence of the amino group is believed to enhance the interaction with bacterial cell walls, leading to increased efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Streptococcus pneumoniae | 16 µg/mL |
Bacillus subtilis | 64 µg/mL |
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent.
Case Study:
In vitro studies have shown that this compound inhibits the proliferation of K-Ras mutant colorectal cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoate structure can significantly alter its pharmacological profile.
Key Findings:
- Substituent Effects: The introduction of alkoxy groups at specific positions on the aromatic ring enhances solubility and bioavailability.
- Amino Group Positioning: Variations in the positioning of the amino group have been shown to affect binding affinity to target proteins involved in cancer cell proliferation.
- Isopropoxy Group Influence: The steric bulk of the isopropoxy group plays a role in modulating interactions with biological targets, impacting both efficacy and selectivity.
Properties
IUPAC Name |
ethyl 2-amino-5-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIAJCYGDTXPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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